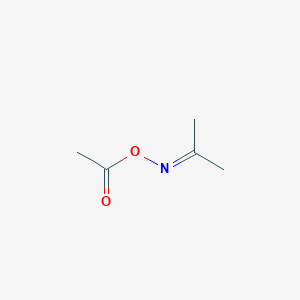

propan-2-one O-acetyl oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A series of 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers have been synthesized from 2-chloromethyl-1H-benzoimidazole, morpholine, bromoacetone, hydroxylamine, and a haloalkane (or benzyl halide) . Another synthesis method involves the reaction between O-acetyl oximes and β-ketoesters/nitriles catalyzed by copper .Molecular Structure Analysis

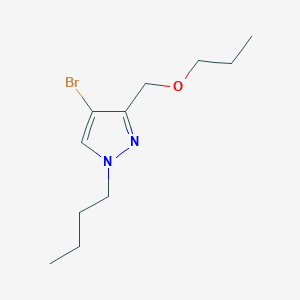

The molecular structure of propan-2-one O-acetyl oxime can be obtained from its molecular formula C5H9NO2. For a more detailed structural analysis, crystallographic data and atomic coordinates can be obtained from specific studies .Chemical Reactions Analysis

The reaction between O-acetyl oximes and β-ketoesters/nitriles catalyzed by copper generates polysubstituted pyrroles and furans . More detailed information about its chemical reactions can be found in specific studies .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 135.0±0.0 °C at 760 mmHg, and a melting point of 60-63 °C (lit.) . Its molecular formula is C3H7NO .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Propan-2-one O-acetyl oxime, as part of the oxime class, has been studied for its potential antioxidant properties. Oximes are typically known for reversing acetylcholinesterase inhibition caused by organophosphates. However, research into their antioxidant capabilities is less common. Studies have indicated that certain oximes, like 3-(phenylhydrazono) butan-2-one oxime, show significant potential as antioxidants. These oximes have demonstrated the ability to decrease hydrogen peroxide-induced lipid peroxidation in vitro and do not exhibit toxicity signs in vivo, suggesting their safety for further studies (Puntel et al., 2008).

Directing Groups in Catalysis

O-acetyl oximes, including variants like this compound, have been used as directing groups in palladium-catalyzed C-H bond functionalization reactions. These oximes are effective in facilitating the transformation of the functionalization products into various organic compounds such as ketones, alcohols, amines, and heterocycles (Neufeldt & Sanford, 2010).

Ligand for Palladium Catalysis

This compound derivatives have been developed as novel ligands for palladium-catalyzed reactions. These ligands have been shown to promote the C(sp2)-H olefination of benzoic acids and phenylacetic acids, leading to the formation of cyclic lactone products. This represents a significant advancement in the field of catalysis (Wang et al., 2022).

Supramolecular Structures

The supramolecular structures of oximes, including 1,3-diphenyl-propan-2-one oxime, have been explored to understand their hydrogen bonding patterns. These studies contribute to the broader understanding of oxime chemistry and their potential applications in various fields, such as pharmaceuticals and materials science (Low et al., 2010).

Reactivity in Catalytic Processes

This compound has been studied in the context of catalytic reactions, such as the oxidative dehydrogenation of propan-2-ol. Understanding the behavior of such oximes in catalytic processes can lead to the development of more efficient and selective catalysts for industrial applications (Bowker & Pudney, 1990).

Zukünftige Richtungen

The antifungal activity of a series of 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers has been evaluated, and the results indicated that many of the target compounds have excellent antifungal activity . This suggests potential future directions in the development of antifungal agents.

Wirkmechanismus

Target of Action

Propan-2-one O-acetyl oxime primarily targets aldehydes and ketones . It reacts with these compounds to form oximes, a class of organic compounds . The role of this compound is to act as a nucleophile, reacting with the partially positive carbon in the carbonyl group of aldehydes and ketones .

Mode of Action

The mode of action of this compound involves a nucleophilic addition reaction . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of aldehydes and ketones into oximes . This transformation is essentially irreversible and results in the dehydration of the adduct

Result of Action

The result of the action of this compound is the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible and leads to the dehydration of the adduct

Eigenschaften

IUPAC Name |

(propan-2-ylideneamino) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZRHQOQCJMESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B2719657.png)

![4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2719661.png)

![4-[(4-Methoxyphenyl)amino]butanoic acid](/img/structure/B2719662.png)

![4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide](/img/structure/B2719668.png)

![3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B2719670.png)

![1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2719675.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)

![N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2719679.png)

![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2719680.png)